molecular formula C36H72O B14198931 2-Hexadecyl-2-octadecyloxirane CAS No. 922163-94-8

2-Hexadecyl-2-octadecyloxirane

Cat. No.: B14198931
CAS No.: 922163-94-8
M. Wt: 521.0 g/mol
InChI Key: UBGIZNINCBQODC-UHFFFAOYSA-N
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Description

2-Hexadecyl-2-octadecyloxirane is a chemical compound known for its unique structure and properties It belongs to the class of oxiranes, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-2-octadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of hexadecene and octadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-2-octadecyloxirane undergoes several types of chemical reactions, including:

    Ring-Opening Reactions: These are the most common reactions for oxiranes. They can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products.

    Oxidation and Reduction: The compound can be oxidized to form diols or reduced to form alcohols.

    Substitution Reactions: Nucleophilic substitution can occur at the oxirane ring, leading to the formation of functionalized derivatives.

Common Reagents and Conditions

    Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are commonly used to catalyze ring-opening reactions.

    Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the oxirane ring.

    Oxidizing Agents: Potassium permanganate and osmium tetroxide are used for oxidation reactions.

Major Products Formed

    Diols: Formed through the oxidation of the oxirane ring.

    Alcohols: Resulting from the

Properties

CAS No.

922163-94-8

Molecular Formula

C36H72O

Molecular Weight

521.0 g/mol

IUPAC Name

2-hexadecyl-2-octadecyloxirane

InChI

InChI=1S/C36H72O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36(35-37-36)33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3

InChI Key

UBGIZNINCBQODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCC

Origin of Product

United States

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